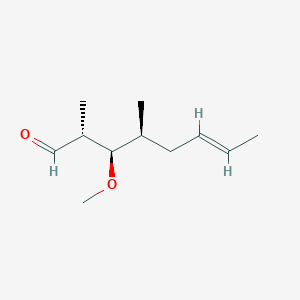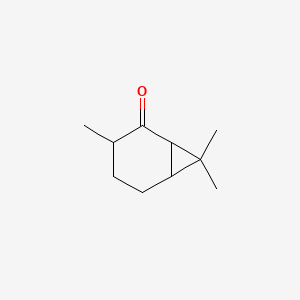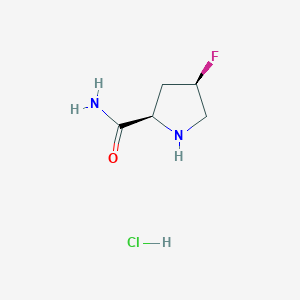
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant potential in various scientific fields It is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Fluorination: The hydroxyl group at the 4-position is replaced with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amidation: The carboxylic acid group at the 2-position is converted to a carboxamide group through an amidation reaction using reagents such as ammonia or primary amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted pyrrolidine derivatives.
Reduction: Formation of (2R,4R)-4-fluoropyrrolidine-2-amine.
Oxidation: Formation of (2R,4R)-4-fluoropyrrolidine-2-carboxylic acid derivatives.
Scientific Research Applications
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studying enzyme-substrate interactions and protein-ligand binding due to its chiral nature.
Chemical Synthesis: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxamide group plays a crucial role in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
(2R,4R)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride: Similar structure but with a hydroxyl group instead of a fluorine atom.
(2R,4R)-4-Chloropyrrolidine-2-carboxamide hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.
(2R,4R)-4-Methylpyrrolidine-2-carboxamide hydrochloride: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
(2R,4R)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.
Properties
Molecular Formula |
C5H10ClFN2O |
|---|---|
Molecular Weight |
168.60 g/mol |
IUPAC Name |
(2R,4R)-4-fluoropyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3-,4-;/m1./s1 |
InChI Key |
YIEACUBSPQGCLW-VKKIDBQXSA-N |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)N)F.Cl |
Canonical SMILES |
C1C(CNC1C(=O)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


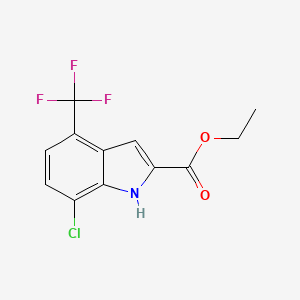
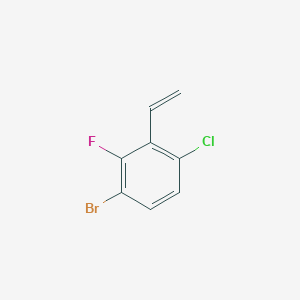
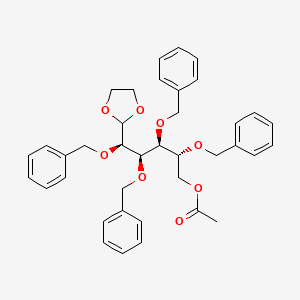
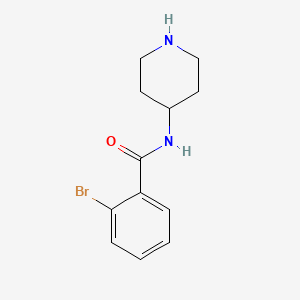

![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(2-methoxy-phenyl)-acetamide](/img/structure/B12837044.png)
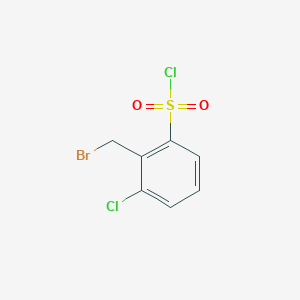
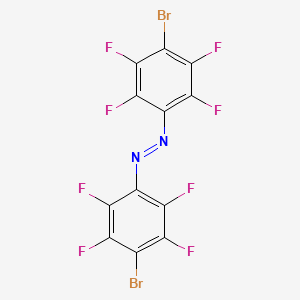
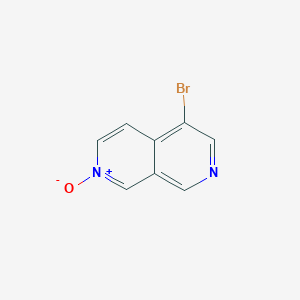
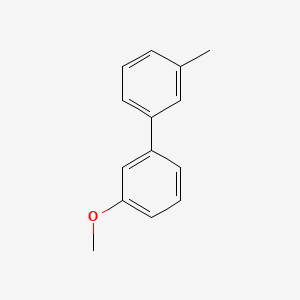
![1-[Bis(4-Fluorophenyl)Methyl]Piperazine Dihydrochloride](/img/structure/B12837078.png)
